molecular formula C17H28N2O2 B5087881 Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate

Cat. No.: B5087881
M. Wt: 292.4 g/mol
InChI Key: HGMMUFITYWJCBH-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a carboxylate group and a cyclohexene ring with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the prop-1-en-2-yl group: This step may involve an alkylation reaction using a suitable alkylating agent.

    Formation of the piperazine ring: This can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to introduce the carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving piperazine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the cyclohexene ring may influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

    Ethyl 4-[(4-methylcyclohexen-1-yl)methyl]piperazine-1-carboxylate: Similar structure but lacks the prop-1-en-2-yl group.

    Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness: Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate is unique due to the presence of both the piperazine ring and the prop-1-en-2-yl group on the cyclohexene ring. This combination of structural features may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-4-21-17(20)19-11-9-18(10-12-19)13-15-5-7-16(8-6-15)14(2)3/h5,16H,2,4,6-13H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMMUFITYWJCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CCC(CC2)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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